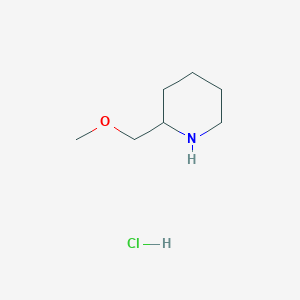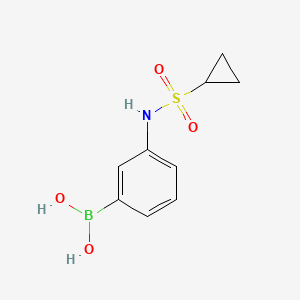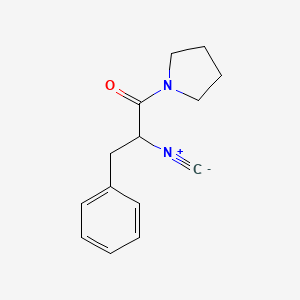
Methyl 4-amino-4-phenylbutanoate hydrochloride
Vue d'ensemble
Description
“Methyl 4-amino-4-phenylbutanoate hydrochloride” is a chemical compound with the CAS Number: 56523-55-8 . It has a molecular weight of 229.71 and its IUPAC name is "this compound" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H15NO2.ClH/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” has a molecular formula ofC11H16ClNO2 . The molecular weight is 229.7 . Unfortunately, other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .
Applications De Recherche Scientifique
Chemical Derivatives and Intermediates
Methyl 4-amino-4-phenylbutanoate hydrochloride has been utilized in the preparation of various chemical derivatives. For instance, it's involved in the synthesis of tetrazole-containing derivatives. The terminal amino group of the molecule can be replaced by a tetrazol-1-yl fragment, resulting in compounds like 4-(tetrazol-1-yl)-3phenylbutanoic acid and methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanate (Putis, Shuvalova, & Ostrovskii, 2008).
Menaquinone Biosynthesis Inhibitors
Research has also indicated the relevance of this compound derivatives in inhibiting MenB from the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. CoA adducts of 4-oxo-4-phenylbut-2-enoates, which include derivatives of this compound, have shown potential as MenB inhibitors (Li et al., 2011).
Anticonvulsant Properties
The compound (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride, a derivative of this compound, was synthesized and found to possess potential anticonvulsant properties. The compound was examined on models of chemically- and electrically-induced seizures (Nesterkina, Musatov, Honcharova, & Kravchenko, 2022).
Synthesis of Pharmacologically Active Compounds
This compound has been a critical intermediate in the synthesis of pharmacologically active compounds. For example, 4-amino-3phenylbutanoic acid hydrochloride, a related compound, is used in medical practice as a nootropic agent, and variations of it have been synthesized for their promising pharmacological properties (Vasil'eva et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
methyl 4-amino-4-phenylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYZXIYIAGQDLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


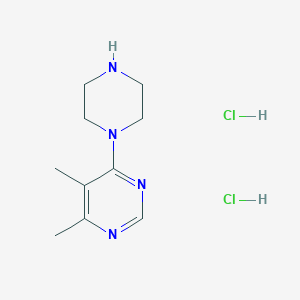
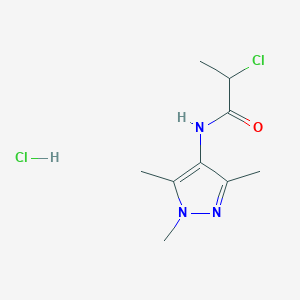
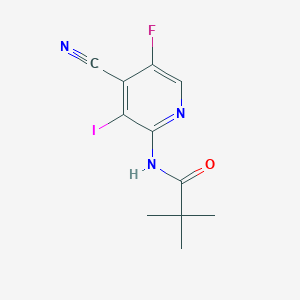
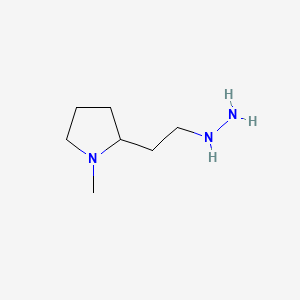


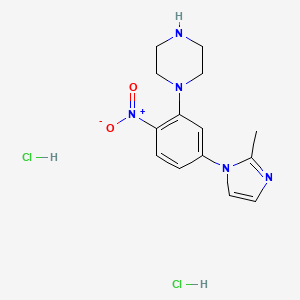
![4-(Methylthio)-2-(2-phenoxyphenyl)pyrido[3,4-D]pyrimidine](/img/structure/B1421801.png)


